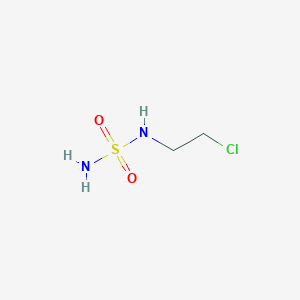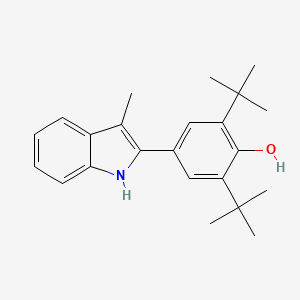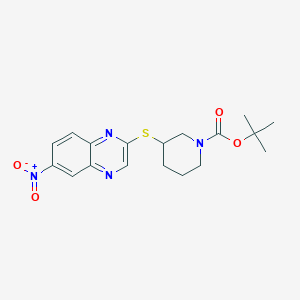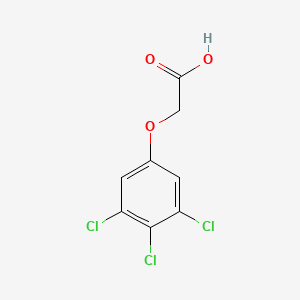
Acetic acid, (3,4,5-trichlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (3,4,5-trichlorophenoxy)-, is a chlorinated derivative of phenoxyacetic acid. This compound is characterized by the presence of three chlorine atoms attached to the phenoxy ring, making it a trichlorinated phenoxyacetic acid. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,4,5-trichlorophenoxy)-, typically involves the chlorination of phenoxyacetic acid. The process begins with the chlorination of phenol to produce 3,4,5-trichlorophenol. This intermediate is then reacted with chloroacetic acid under alkaline conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetic acid derivative .
Industrial Production Methods
Industrial production of acetic acid, (3,4,5-trichlorophenoxy)-, follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Acetic acid, (3,4,5-trichlorophenoxy)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenoxy group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with substituted functional groups.
科学研究应用
Acetic acid, (3,4,5-trichlorophenoxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a herbicide.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of acetic acid, (3,4,5-trichlorophenoxy)-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt growth and development. This leads to uncontrolled growth and eventual death of the plant. The compound’s interaction with auxin receptors and subsequent activation of downstream signaling pathways are key to its herbicidal activity .
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another trichlorinated phenoxyacetic acid with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A dichlorinated analog with widespread use as a herbicide.
4-Chlorophenoxyacetic acid (4-CPA): A monochlorinated phenoxyacetic acid used in plant growth regulation.
Uniqueness
Acetic acid, (3,4,5-trichlorophenoxy)-, is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its trichlorinated structure makes it more potent as a herbicide compared to its dichlorinated and monochlorinated counterparts. Additionally, its specific interaction with auxin receptors sets it apart from other similar compounds .
属性
CAS 编号 |
80496-87-3 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC 名称 |
2-(3,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-5-1-4(14-3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) |
InChI 键 |
DAIMSMGGQIIQPI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


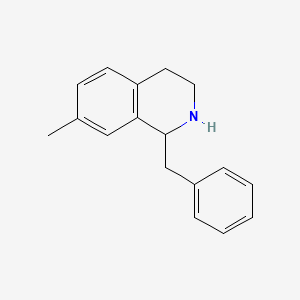

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
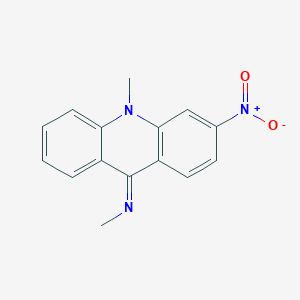
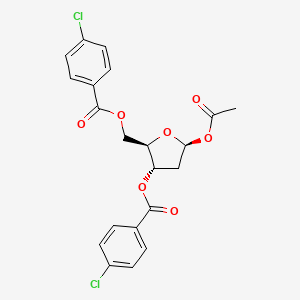
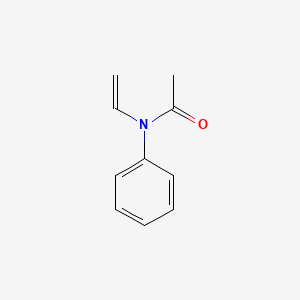
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
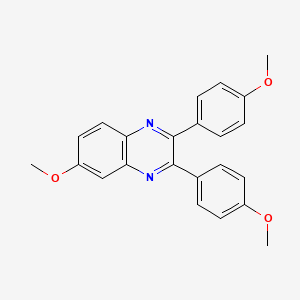
![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
